3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide
Description
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-5-8(11(14)17)10(15-16-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHZSCLGDWVDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381838 | |
| Record name | 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-43-0 | |
| Record name | 3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Isoxazole Ring Formation
The isoxazole scaffold is constructed via a [3+2] cycloaddition between a nitrile oxide and a β-keto ester derivative. For 5-methylisoxazole-4-carboxamide intermediates, the reaction typically employs hydroxylamine hydrochloride and a base such as sodium acetate in ethanol at reflux (70–80°C) for 6–8 hours. Substitution at position 3 is achieved by introducing 2,6-dichlorophenyl groups through nucleophilic aromatic substitution (NAS) using 2,6-dichlorophenylboronic acid under Suzuki–Miyaura coupling conditions.
Representative Reaction Conditions:
| Component | Specification |
|---|---|
| Starting Material | Ethyl 3-(2,6-dichlorophenyl)-β-ketoester |
| Cyclizing Agent | Hydroxylamine hydrochloride (1.2 eq) |
| Solvent | Ethanol (anhydrous) |
| Temperature | 80°C, reflux |
| Reaction Time | 7 hours |
| Yield | 68–72% |
Carboxamide to Carbothioamide Conversion
The carbothioamide group is introduced via thionation of the corresponding carboxamide intermediate. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is the reagent of choice, enabling efficient sulfur insertion under mild conditions.
Optimized Thionation Protocol:
-
Reagent Ratio: 0.6 equivalents Lawesson’s reagent relative to carboxamide
-
Solvent: Toluene (anhydrous)
-
Temperature: 110°C, reflux
-
Duration: 6 hours
-
Workup: Sequential washes with 5% NaHCO₃ and brine, followed by silica gel chromatography (ethyl acetate/hexane, 3:7)
Industrial Production Methodologies
Continuous Flow Synthesis
Large-scale manufacturing utilizes continuous flow reactors to enhance reaction control and reproducibility. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature Control | ±2°C | ±0.5°C |
| Lawesson’s Reagent Feed | Manual Addition | Automated Syringe Pump |
| Throughput | 10–20 g/batch | 2–5 kg/hour |
| Purity Post-Purification | 95–97% | 98–99% |
Crystallization Optimization
Recrystallization solvents critically impact yield and purity. Ethanol/water mixtures (10:1 v/v) produce needle-like crystals with minimal occluded impurities, as evidenced by X-ray diffraction studies.
Crystallization Data:
| Solvent System | Crystal Morphology | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethanol/Water | Needles | 99.1 | 85 |
| Acetonitrile | Prisms | 97.3 | 78 |
| Dichloromethane | Amorphous | 93.5 | 65 |
Reaction Optimization Strategies
Catalytic Enhancements
Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency during NAS steps. A 5 mol% loading reduces side product formation from 15% to <3% while maintaining turnover numbers (TON) >1,000.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate cycloaddition rates but necessitate stringent drying. Ethanol strikes a balance between reactivity and practicality, achieving 85% conversion in reflux conditions.
Solvent Screening Results:
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 0.45 | 12 |
| Ethanol | 24.3 | 0.38 | 8 |
| Toluene | 2.4 | 0.12 | 5 |
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (4.6 × 250 mm, 5 μm) and UV detection at 254 nm resolves the target compound at 12.3 minutes (98.7% purity). Mobile phase: 65:35 acetonitrile/0.1% phosphoric acid.
Comparative Analysis of Synthetic Routes
Yield vs. Complexity Tradeoffs
| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Cycloaddition-Thionation | 3 | 52 | 98 | 120 |
| Direct NAS on Isoxazole | 2 | 65 | 95 | 90 |
| Solid-Phase Synthesis | 4 | 41 | 99 | 210 |
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Antimicrobial Properties
The compound has been investigated for its potential as an anti-inflammatory agent. Research indicates that similar isoxazole derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. Additionally, its antimicrobial activity has been highlighted, with certain derivatives showing efficacy against various microbial pathogens.
Anticonvulsant Activity
Studies on isoxazole derivatives have suggested their potential as anticonvulsant agents. For instance, analogues of isoxazole compounds have demonstrated protective effects against seizures in preclinical models, indicating the possibility of developing new antiepileptic medications from this class of compounds.
Monoamine Oxidase Inhibition
Research has shown that isoxazole derivatives can selectively inhibit the B isoform of monoamine oxidase (MAO), which is advantageous for therapeutic applications related to mood disorders such as depression and Parkinson's disease. This selectivity helps to minimize side effects commonly associated with non-selective MAO inhibitors.
Materials Science
The stability and reactivity of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide make it a candidate for the synthesis of advanced materials. Its unique functional groups allow for modifications that can lead to the development of novel polymers and nanomaterials with specific properties tailored for various applications in electronics and biotechnology.
Biological Studies
Enzyme Inhibition Mechanisms
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. The dichlorophenyl group enhances binding affinity through hydrophobic interactions, while the isoxazole and carbothioamide groups can form hydrogen bonds or coordinate with metal ions in enzyme active sites. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Immunological Activity
Isoxazole derivatives have also been explored for their immunomodulatory effects. Structural studies suggest that these compounds may influence immune responses positively, making them candidates for further research in immunology.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the isoxazole and carbothioamide groups can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Key Comparison Points
Substituent Effects on Physicochemical Properties
- Carbothioamide vs. Carboxylic Acid/Amide/Ester: The thioamide group (-C(S)NH₂) in the target compound has lower electronegativity but larger atomic radius compared to amides (-CONH₂) or carboxylic acids (-COOH). The methyl ester derivative () exhibits higher lipophilicity (density 1.37 g/cm³) than the carboxylic acid, which may improve bioavailability in hydrophobic environments .
Electronic and Steric Effects
- The 2,6-dichlorophenyl group provides steric bulk and electron-withdrawing effects, stabilizing the isoxazole ring and influencing binding affinity. Larger substituents (e.g., SI53’s diethylaminophenyl group) increase molecular weight but may reduce solubility .
Research Findings and Trends
- Structure-Activity Relationships (SAR): Thioamide derivatives (e.g., SI53) show enhanced stability compared to amides, as sulfur’s polarizability mitigates hydrolysis. This could extend the target compound’s metabolic half-life .
Thermodynamic Properties :
- The methyl ester () has a melting point of 115°C, suggesting higher crystallinity than the target compound’s thioamide, which may form weaker intermolecular interactions .
Biological Activity
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is C11H8Cl2N2OS. The compound features a dichlorophenyl group and a carbothioamide functional group, which are critical for its biological activity. The synthesis typically involves multi-step reactions starting from 5-methylisoxazole derivatives, with specific conditions influencing yield and purity.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits biological activity:
- Antimicrobial Activity : Derivatives of isoxazoles, including this compound, have shown efficacy against various microbial pathogens. Studies indicate that certain structural modifications can enhance antimicrobial properties, making them potential candidates for new drug development.
- Anticonvulsant Properties : Isoxazole derivatives have been evaluated for their anticonvulsant effects. Preclinical models suggest that compounds similar to this compound may offer protection against seizures.
- Inhibition of Monoamine Oxidase (MAO) : Some studies indicate that isoxazole derivatives can selectively inhibit the B isoform of MAO, which is beneficial in treating conditions like depression and Parkinson's disease. This selectivity may reduce side effects associated with non-selective MAO inhibitors.
- Immunomodulatory Effects : Structural analyses have revealed promising immunomodulatory effects for certain isoxazole compounds. Theoretical models using density functional theory (DFT) have been employed to understand the electronic properties contributing to these activities.
The mechanism of action for this compound primarily involves interactions with various biological targets such as enzymes and receptors. Its structural components enhance binding affinity through hydrophobic interactions and electronic effects. Research indicates potential inhibition of cyclooxygenase enzymes (COX), suggesting anti-inflammatory properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Antimicrobial Efficacy : A study demonstrated that specific isoxazole derivatives exhibited significant antimicrobial activity against a panel of pathogens. The results indicated a correlation between structural modifications and enhanced efficacy.
- Anticonvulsant Activity : In a preclinical study involving animal models, certain analogs showed considerable anticonvulsant effects, providing insights into their potential use as antiepileptic medications.
- MAO Inhibition : Research focused on the selectivity of isoxazole derivatives in inhibiting MAO-B revealed promising results for treating neurodegenerative diseases. The compounds were tested in vitro and showed effective inhibition rates.
Data Summary Table
| Biological Activity | Findings | References |
|---|---|---|
| Antimicrobial | Effective against various microbial pathogens; structural modifications enhance efficacy | |
| Anticonvulsant | Protects against seizures in preclinical models; potential for antiepileptic development | |
| MAO Inhibition | Selective inhibition of MAO-B; potential therapeutic applications in depression | |
| Immunomodulatory | Promising effects observed; theoretical analyses support biological activity |
Q & A
Q. Q1. What is the standard laboratory-scale synthesis route for 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbothioamide, and what key reagents are involved?
A1. The compound is synthesized via a two-step process. First, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide is prepared as an intermediate. This intermediate is then treated with Lawesson’s reagent (0.6 equivalents) in toluene under reflux for 6 hours to replace the amide oxygen with sulfur, yielding the carbothioamide derivative . Purification is achieved via silica gel chromatography followed by recrystallization in ethanol, with a reported yield of 73% .
Q. Q2. Which analytical techniques are critical for characterizing this compound and its intermediates?
A2. Key techniques include:
- IR spectroscopy : To confirm functional groups (e.g., C=S stretch at ~1200 cm⁻¹).
- NMR (¹H and ¹³C) : For structural elucidation, such as distinguishing methyl groups in the isoxazole ring (δ ~2.5 ppm in ¹H NMR) .
- ESI-MS : To verify molecular weight and purity.
- Elemental analysis : To validate stoichiometry .
Intermediate and Impurity Analysis
Q. Q3. How can researchers address impurities in synthetic batches of this compound?
A3. Impurities often arise from incomplete sulfur substitution or residual starting materials. Strategies include:
- HPLC with UV detection : To monitor reaction progress and identify byproducts.
- Recrystallization optimization : Ethanol is effective for removing polar impurities .
- Comparative analysis : Use reference standards (e.g., carboxamide intermediates) to trace contamination sources .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q4. How does modifying the carbothioamide moiety impact biological activity?
A4. Replacing the carbothioamide group with acylhydrazone or ester moieties alters hydrogen-bonding and lipophilicity, affecting target binding. For example, derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity in enzyme inhibition assays, likely due to improved electrophilicity .
Q. Q5. What methodologies are used to optimize reaction yields for novel derivatives?
A5. Yield optimization involves:
- Solvent screening : Toluene or DMF improves solubility of aromatic intermediates.
- Catalyst tuning : Palladium catalysts enhance coupling reactions for aryl-substituted derivatives.
- Temperature control : Reflux conditions (110°C) prevent side reactions during thioamide formation .
Data Contradictions and Mechanistic Insights
Q. Q6. How can conflicting bioactivity data in similar derivatives be resolved?
A6. Contradictions often stem from:
- Substituent positioning : For example, 3,5-dichloro vs. 2,6-dichloro phenyl groups create steric or electronic differences.
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements) across studies.
- Computational modeling : Molecular docking (e.g., using AutoDock Vina) clarifies binding modes to receptors like PPAR-β/δ .
Safety and Handling Protocols
Q. Q7. What safety precautions are recommended for handling this compound?
A7.
- PPE : Use nitrile gloves and fume hoods due to potential irritancy (Xn hazard classification) .
- Waste disposal : Neutralize reactive intermediates (e.g., acyl chlorides) with aqueous bicarbonate before disposal .
- Storage : Keep under inert gas (N₂ or Ar) at –20°C to prevent oxidation .
Advanced Applications in Drug Discovery
Q. Q8. How is this compound utilized in designing receptor agonists or enzyme inhibitors?
A8. The isoxazole-thioamide scaffold serves as a core structure for:
- Farnesoid X receptor (FXR) agonists : Modifications at the 4-position (e.g., methoxybenzyl groups) enhance receptor selectivity .
- Antimicrobial agents : Derivatives with trifluoromethyl groups show improved bacterial membrane penetration .
Intellectual Property and Patent Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
